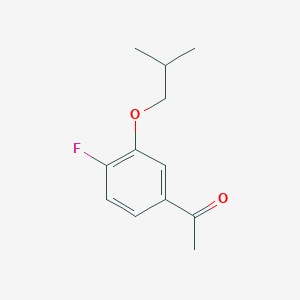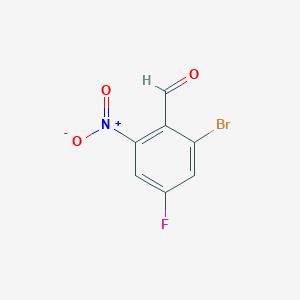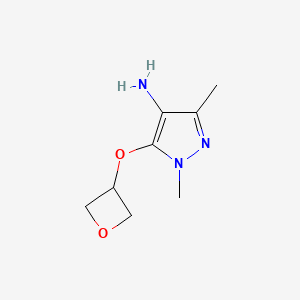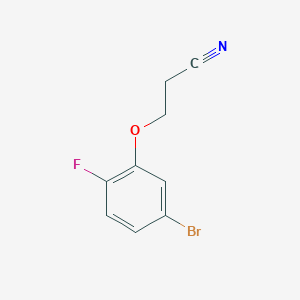![molecular formula C14H19FN2O B13083353 2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13083353.png)
2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide is a synthetic organic compound with the molecular formula C14H19FN2O It is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopropylamine derivative, followed by the introduction of the fluorophenyl group and the formation of the amide bond. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-N-cyclopropyl-N-[(1S)-1-(4-chlorophenyl)ethyl]propanamide
- 2-amino-N-cyclopropyl-N-[(1S)-1-(4-bromophenyl)ethyl]propanamide
- 2-amino-N-cyclopropyl-N-[(1S)-1-(4-methylphenyl)ethyl]propanamide
Uniqueness
2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability and alter its interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H19FN2O |
|---|---|
Molekulargewicht |
250.31 g/mol |
IUPAC-Name |
2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide |
InChI |
InChI=1S/C14H19FN2O/c1-9(16)14(18)17(13-7-8-13)10(2)11-3-5-12(15)6-4-11/h3-6,9-10,13H,7-8,16H2,1-2H3/t9?,10-/m0/s1 |
InChI-Schlüssel |
IEEXXKMPAGWLBT-AXDSSHIGSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)F)N(C2CC2)C(=O)C(C)N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)F)N(C2CC2)C(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one](/img/structure/B13083275.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13083276.png)
![1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13083288.png)



![(3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester](/img/structure/B13083317.png)

![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B13083322.png)

![2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083328.png)

![Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate](/img/structure/B13083338.png)

